1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate is a chemical compound with the formula C24H30F3N3O2S. It is a derivative of phenothiazine, which is significant in the field of medicinal chemistry, particularly for its antipsychotic properties. The compound is also known for its various applications in pharmacology and its potential therapeutic effects.
The compound is primarily synthesized from 1-piperazineethanol and trifluoromethylphenothiazine derivatives. It can be found in databases such as the National Institute of Standards and Technology (NIST) WebBook, which provides detailed chemical data and structures for various compounds, including this one .
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate falls under the category of phenothiazine derivatives. It is classified as a psychoactive agent due to its effects on the central nervous system.
The synthesis of 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly used to monitor the reaction progress and characterize the final product.
The molecular structure of 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate can be represented as follows:
The structure features a piperazine ring connected to a phenothiazine moiety with a trifluoromethyl group, indicating potential interactions with biological targets.
The compound's InChIKey is CIMQMKORBAJNEC-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate can undergo various chemical reactions typical for phenothiazine derivatives:
These reactions are critical for understanding the stability and reactivity of the compound in biological systems and during pharmaceutical formulation.
The mechanism of action of 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate primarily involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an antagonist at dopamine receptors, leading to its antipsychotic effects.
Research indicates that compounds like this one can modulate dopaminergic pathways, which are implicated in various psychiatric disorders. The trifluoromethyl group may enhance lipophilicity and receptor binding affinity .
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate exhibits properties typical of organic compounds:
The compound's chemical stability is influenced by factors such as pH and temperature. Its reactivity profile suggests it may participate in substitution reactions typical for aromatic compounds.
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate has several applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry due to its complex structure and biological activity. Further research may uncover additional therapeutic applications or lead to new derivatives with enhanced efficacy or reduced side effects.
The synthesis of 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate (CAS 2021-89-8) initiates with the functionalization of the phenothiazine core, a butterfly-shaped tricyclic heterocycle containing sulfur and nitrogen atoms. This scaffold’s electron-rich nature facilitates electrophilic substitutions, particularly at the 2-position, where the trifluoromethyl (–CF₃) group is introduced. The –CF₃ group enhances lipophilicity and metabolic stability, critical for central nervous system (CNS) penetration. The standard route involves reacting phenothiazine with trifluoromethylating agents (e.g., trifluoromethyl copper complexes or Umemoto’s reagents) under controlled conditions (40–60°C) to yield 2-(trifluoromethyl)-10H-phenothiazine. This step requires anhydrous conditions to avoid hydrolysis byproducts [7]. Subsequent N-alkylation employs 1,3-dibromopropane to attach a three-carbon spacer to the ring nitrogen, generating the key intermediate 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. The reaction proceeds in aprotic solvents like dimethylformamide (DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield (75–85%) [2] [7].
Table 1: Key Steps in Phenothiazine Core Functionalization
| Step | Reaction | Reagents/Conditions | Key Intermediate | Yield Range |
|---|---|---|---|---|
| 1 | Trifluoromethylation | Trifluoromethyl copper, DMF, 60°C | 2-(Trifluoromethyl)phenothiazine | 70–80% |
| 2 | N-Alkylation | 1,3-Dibromopropane, TBAB, K₂CO₃ | 10-(3-Bromopropyl)-2-(trifluoromethyl)phenothiazine | 75–85% |
| 3 | Purification | Recrystallization (ethanol/water) | N/A | Purity >95% |
Conjugating the piperazine-ethanol sidechain to the phenothiazine intermediate is achieved via nucleophilic substitution. The bromopropyl-functionalized phenothiazine reacts with 1-piperazineethanol in the presence of a base (e.g., potassium carbonate or triethylamine) to displace the bromide. Solvent selection significantly impacts efficiency: polar aprotic solvents like acetonitrile or DMF afford higher yields (80–90%) than protic solvents due to enhanced nucleophilicity. Alternatively, microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% [2] [8]. The tertiary nitrogen of piperazine must remain unprotected to avoid premature quaternization, necessitating inert atmospheres (N₂/Ar) during reflux. Post-reaction, the crude product is isolated via solvent extraction (dichloromethane/water) and dried over anhydrous sodium sulfate. The structural flexibility of the piperazine ring allows for modifications, though the ethanol moiety is retained for subsequent prodrug formation [7].
Table 2: Sidechain Conjugation Methods Comparison
| Method | Conditions | Time | Yield | Advantages |
|---|---|---|---|---|
| Standard Alkylation | K₂CO₃, CH₃CN, reflux | 10–12 h | 80–85% | Scalability |
| Microwave-Assisted | TBAB, DMF, 150°C | 30 min | 85–90% | Rapid, energy-efficient |
| Phase-Transfer Catalysis | Aliquat 336, NaOH, CH₂Cl₂ | 6 h | 75–80% | Mild conditions |
The terminal hydroxyl group of the piperazine-ethanol sidechain undergoes acetylation to form the acetate prodrug, enhancing bioavailability. Acetic anhydride is preferred over acetyl chloride due to milder reaction conditions and reduced byproduct formation (e.g., HCl-induced degradation). The reaction occurs in anhydrous dichloromethane with catalytic 4-dimethylaminopyridine (DMAP) at 0–5°C, followed by gradual warming to room temperature. This protocol minimizes diacetylation and preserves the phenothiazine core’s integrity. After 4–6 hours, the mixture is quenched with ice water, and the acetate ester is extracted, dried, and concentrated. Recrystallization from ethanol/ethyl acetate mixtures yields high-purity (>98%) product, confirmed via HPLC and NMR [3]. Alternative approaches include enzymatic acetylation, though chemical methods remain industrially favored for cost-effectiveness. The acetate group serves as a hydrolyzable promoiety, enabling in vivo conversion to the active metabolite by esterases [7].
To circumvent transition-metal toxicity and residue concerns, metal-free methodologies leverage iodine catalysis or organocatalysis. Iodine (5–10 mol%) facilitates C–N bond formation during sidechain conjugation, using oxygen as a terminal oxidant for dehydrogenative aromatization. For instance, the cyclization of 2-aminobenzophenones with tertiary amines under iodine catalysis yields phenothiazine analogues at 120°C in dimethyl sulfoxide (DMSO), achieving 20–98% yields without palladium or copper [4] [8]. Electrochemical synthesis is emerging as a green alternative, where controlled-potential oxidation induces C–H amination, eliminating stoichiometric oxidants. Photocatalytic routes using phenothiazine-derived organocatalysts (e.g., methylene blue) under visible light enable decarboxylative couplings, though scalability remains challenging. These methods align with green chemistry principles, reducing heavy-metal contamination in pharmaceuticals [8].
Table 3: Transition-Metal-Free Synthetic Approaches
| Method | Catalyst/Reagents | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Iodine Catalysis | I₂, O₂, DMSO | 120°C, 12 h | No metal residues; oxygen as oxidant | High temperature |
| Electrochemical | Graphite electrodes, NH₄Cl | RT, constant voltage | Atom-economical; no catalysts | Specialized equipment |
| Photocatalytic | Methylene blue, visible light | RT, 24 h | Mild; renewable energy | Low throughput |
Purifying this heterocyclic compound is complicated by polar impurities (e.g., hydrolyzed sidechains) and color bodies from phenothiazine oxidation. Recrystallization remains the benchmark for industrial-scale purification: the crude product is dissolved in hot ethanol (60–70°C), treated with activated carbon to adsorb chromophores, filtered, and cooled to 0–5°C to precipitate crystals. This yields material with ≤0.5% impurities but risks yield loss (15–20%) due to the compound’s moderate solubility [3] [6]. Chromatography (silica gel or Sephadex HP) resolves stubborn impurities, using gradients of ethyl acetate/methanol (95:5 to 80:20). While effective, chromatography is cost-prohibitive for large batches. Nanofiltration offers a hybrid approach: membranes with 250 Da molecular weight cut-off (MWCO) retain the API (479.6 g/mol) while permeating salts (e.g., sodium acetate) and solvents, achieving >99.5% retention with <2% product loss. Process selection hinges on scale: recrystallization for >1 kg batches, chromatography for analytical standards [3] [6] [9].
Table 4: Purification Techniques Comparison
| Technique | Conditions | Purity | Yield | Best Suited For |
|---|---|---|---|---|
| Recrystallization | Ethanol/water, activated carbon | >98% | 70–80% | Industrial scale |
| Column Chromatography | Silica gel, EtOAc/MeOH | >99% | 60–70% | Small-scale; analytical |
| Nanofiltration | Polyamide membranes, 20 bar | >99.5% | >98% | Salt removal |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: